molecular formula C14H12N2O4 B7984229 1,2-Bisphenyloxycarbonylhydrazine

1,2-Bisphenyloxycarbonylhydrazine

Cat. No.: B7984229
M. Wt: 272.26 g/mol
InChI Key: VWEMOMMJSLAZNO-UHFFFAOYSA-N
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Description

1,2-Bisphenyloxycarbonylhydrazine is an organic compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . It is characterized by the presence of two phenyloxycarbonyl groups attached to a hydrazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1,2-Bisphenyloxycarbonylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of phenyl chloroformate with hydrazine hydrate . The reaction typically occurs under mild conditions, with the phenyl chloroformate acting as the carbonyl source and hydrazine hydrate providing the hydrazine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Bisphenyloxycarbonylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenyloxycarbonyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Scientific Research Applications

1,2-Bisphenyloxycarbonylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Bisphenyloxycarbonylhydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. This interaction can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2-Bisphenyloxycarbonylhydrazine can be compared with other similar compounds, such as cyanoacetohydrazides and other hydrazine derivatives . These compounds share similar structural features and reactivity patterns but differ in their specific applications and properties. For example, cyanoacetohydrazides are commonly used in the synthesis of heterocyclic compounds, while this compound is more versatile in its applications across different fields.

Similar Compounds

  • Cyanoacetohydrazides
  • Phenylhydrazine derivatives
  • Benzoylhydrazine derivatives

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.

Properties

IUPAC Name

phenyl N-(phenoxycarbonylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEMOMMJSLAZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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